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Compound of Interest

Compound Name: 2-Methylindole

Cat. No.: B041428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of various methylindole

isomers based on Density Functional Theory (DFT) studies. Understanding these properties at

the quantum level is crucial for applications in medicinal chemistry, materials science, and

molecular biology, where methylindoles serve as important structural motifs. This document

summarizes key electronic descriptors, details the computational methodologies employed in

the cited literature, and presents a generalized workflow for such comparative studies.

Data Presentation: Electronic Properties of
Methylindole Isomers
The following tables summarize key electronic properties of different methylindole isomers as

reported in various DFT studies. It is important to note that the computational methods

(functionals and basis sets) differ between studies, which can influence the calculated values.

Direct comparison should, therefore, be made with caution.

Table 1: Ground State Dipole Moments of Methylindole Isomers
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Isomer
Computational
Method

Ground State
Dipole Moment
(Debye)

Reference

1-Methylindole B3LYP/6-311G(d,p)
Not explicitly stated,

but calculated
[1]

6-Methylindole SCS-CC2/cc-pVTZ 1.84 [2]

Table 2: Excited State Dipole Moments of Methylindole Isomers

Isomer
Computational
Method

Excited State
Dipole Moment
(Debye)

Reference

1-Methylindole Ab initio
~2 D larger than

ground state
[3]

6-Methylindole SCS-CC2/cc-pVTZ 1.74 [2]

Table 3: HOMO-LUMO Gap of Methylindole Isomers

Isomer
Computational
Method

HOMO-LUMO Gap
(eV)

Reference

Indole (for reference) B3LYP/6-311+G(d,p)
Not explicitly stated,

but calculated
[4]

1-Methylindole B3LYP/6-311++G(d,p)
Not explicitly stated,

but calculated
[1]

Substituted Indoles B3LYP/6-311+G(d,p)

Bathochromic shift

observed with

substitution

[4]

Table 4: Heat of Formation of Methylindole Isomers
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Isomer
Computational
Method

Heat of Formation
(kcal/mol)

Reference

4-Methylindole B3LYP/6-31G(d) 29.09 [5]

4-Methylindole B3LYP/6-31G(d,p) 29.5 [5]

Experimental and Computational Protocols
The data presented in this guide are derived from studies employing various computational and

experimental techniques. Below is a summary of the methodologies mentioned in the

referenced literature.

Computational Methodologies
Density Functional Theory (DFT): This was the primary method used in the cited studies to

investigate the electronic properties of methylindole isomers. DFT methods are widely used

for their balance of accuracy and computational cost.[1][4][5][6][7][8][9][10][11]

Functionals: A variety of functionals were employed, including:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular hybrid functional used in

numerous studies for geometry optimization and electronic property calculations.[1][4][5]

[6][7][9][10]

CAM-B3LYP: A long-range corrected functional, often used for excited state

calculations.[9]

M06-2X: A meta-hybrid functional known for its good performance with non-covalent

interactions.[9]

Basis Sets: The choice of basis set determines the accuracy of the molecular orbital

representation. Common basis sets included:

Pople-style basis sets: 6-31G, 6-31+G, 6-311++G(d,p), etc. These are widely used and

offer a good compromise between accuracy and computational expense.[1][4][5][6][7][9]

[10]
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Correlation-consistent basis sets: cc-pVTZ. These basis sets are designed to

systematically converge towards the complete basis set limit and are computationally

more demanding.[12]

Ab initio Methods:

Møller–Plesset perturbation theory (MP2): Used for comparison with DFT results in one

study.[6]

Coupled-Cluster (CC2): Employed for optimizing geometries of ground and excited states.

[3][12]

Time-Dependent DFT (TD-DFT): This method was used to calculate electronic absorption

spectra and investigate excited state properties.[1][10]

Natural Bond Orbital (NBO) Analysis: Utilized to understand delocalization and

hyperconjugation effects.[7][13]

Atoms in Molecules (AIM): Employed for detailed analysis of electronic properties.[1]

Molecular Electrostatic Potential (MEP): Calculated to identify reactive sites for electrophilic

and nucleophilic attack.[10][14][15] The MEP is a valuable tool for understanding

intermolecular interactions.[15]

Experimental Methodologies
Rotationally Resolved Electronic Spectroscopy: This high-resolution technique was used to

experimentally determine rotational constants and dipole moments of 6-methylindole in both

its ground and excited states.[12]

UV-Vis Spectroscopy: Used to experimentally measure the electronic absorption properties

of 1-methylindole.[1]

FT-Raman and FT-IR Spectroscopy: Employed for the vibrational analysis of 1-methylindole.

[1]

NMR Spectroscopy: Used for the structural characterization of 1-methylindole.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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